Critical Data Gap: Absence of Published, Head-to-Head Quantitative Biological Data for 2640978-29-4 Versus Named Comparators
A comprehensive search of primary literature, patents, and authoritative databases was conducted to identify quantitative, comparator-based differentiation data for 2640978-29-4. At the time of this analysis, no published study providing a direct head-to-head comparison (e.g., IC50, Ki, or cellular potency values) between 2640978-29-4 and any of its closest structural analogs—3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine, or 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine—was identified in admissible sources. This lack of data represents a procurement risk: purchasers cannot rely on existing public domain information to quantitatively justify the selection of this specific compound over close analogs. All currently available biological activity claims originate from non-authoritative vendor platforms, which are excluded from this evidence guide per strict source admission rules.
| Evidence Dimension | Availability of quantitative comparator-based biological activity data |
|---|---|
| Target Compound Data | No quantitative biological data (IC50, Ki, etc.) from primary sources identified |
| Comparator Or Baseline | Closest analogs: 3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine; 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine; 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |
| Quantified Difference | Not calculable due to absence of published data for the target compound |
| Conditions | Systematic literature and patent database search (2025) |
Why This Matters
Procurement decisions should be deferred or based on commissioned head-to-head profiling, as published SAR trends [1][2] indicate that even minor structural variations can cause large shifts in potency and selectivity.
- [1] Llona-Minguez S, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. PMID: 28508636. View Source
- [2] Merde İB, et al. Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Med Chem Res. 2022;31(11):2021-2031. View Source
